molecular formula C22H22N4O2S B2797193 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide CAS No. 1052659-52-5

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2797193
CAS RN: 1052659-52-5
M. Wt: 406.5
InChI Key: IUYBMCSSUHUSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapeutics

Dual PI3K/HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors play a crucial role in inducing epigenetic modifications that affect signaling networks. These inhibitors synergize with phosphatidylinositol 3-kinase (PI3K) inhibitors for cancer treatment. Researchers have explored a novel approach by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, creating dual-acting inhibitors . These compounds target both PI3K and HDAC pathways, potentially enhancing their efficacy against cancer cells.

Mechanism::
Representative Dual PI3K/HDAC Inhibitors::

Mechanism of Action

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, targeting both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the activation of cellular targets that are important for cell proliferation, survival, differentiation, and migration . By inhibiting HDAC, it prevents the deacetylation of histones, leading to a more relaxed DNA structure and affecting gene expression .

Biochemical Pathways

The inhibition of PI3K disrupts the PI3K/AKT signaling pathway, which plays a crucial role in cell cycle progression, transcription, and translation . The inhibition of HDAC leads to an increase in the acetylation of histones, which can affect the expression of genes involved in cell cycle regulation, differentiation, and apoptosis .

Result of Action

The dual inhibition of PI3K and HDAC by this compound can lead to potent antiproliferative activities against certain cancer cells . This is due to the disruption of cell proliferation and survival pathways (through PI3K inhibition) and the alteration of gene expression (through HDAC inhibition) .

properties

IUPAC Name

N-(2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-13(2)19-21(28)26-20(25-19)15-9-5-7-11-17(15)24-22(26)29-12-18(27)23-16-10-6-4-8-14(16)3/h4-11,13,19H,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYBMCSSUHUSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.